molecular formula C11H17NO4 B1282151 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 86447-11-2

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No. B1282151
CAS RN: 86447-11-2
M. Wt: 227.26 g/mol
InChI Key: KKHQYUPHBPYITH-UHFFFAOYSA-N
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Description

“1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C11H17NO4 .


Synthesis Analysis

The synthesis of “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” involves a reaction with n-butyllithium and diisopropylamine in dry tetrahydrofuran at -65°C. The mixture is then poured into 1M aqueous HCl while cooling with ice. The resulting mixture is extracted several times with ethyl acetate. The organic layer is dried over magnesium sulphate and evaporated to dryness in vacuo to give the product .


Molecular Structure Analysis

The molecular structure of “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is represented by the InChI code: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) .


Chemical Reactions Analysis

The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” has been used in the synthesis of N-heteroarylmethyl substituted azasugars . It has also been used in the discovery of a series of M5-preferring orthosteric antagonists .


Physical And Chemical Properties Analysis

The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” has a molecular weight of 227.26 . It is a solid at room temperature and should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Pharmaceutical Intermediates

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is used as a pharmaceutical intermediate due to its chemical properties that make it suitable for further chemical transformations. This application is crucial in the development of various pharmaceuticals .

Suzuki-Miyaura Cross-Coupling

This compound serves as a reagent for Suzuki-Miyaura cross-coupling using palladium phosphine catalysts. This type of coupling reaction is significant in the synthesis of biaryl compounds, which are often found in pharmaceuticals and organic materials .

Gene Activation

Derivatives of this compound have been optimized for gene activation in cells. This application is particularly relevant in the field of genetic engineering and therapy .

Enzymatic Inhibitors and Receptor Ligands

The compound is also used in the preparation of several enzymatic inhibitors and receptor ligands. These molecules can interact with enzymes and receptors in the body to modulate their activity, which is important for treating various diseases .

Treatment of Obesity and Diabetes

It has been used in the synthesis of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors. These inhibitors are being explored for the treatment of obesity and diabetes by regulating lipid metabolism .

Synthesis of Substituted N-(Carbonylamino)-Tetrahydropyridines

The compound is involved in reaction schemes for synthesizing substituted N-(carbonylamino)-tetrahydropyridines, which have potential pharmacological applications .

Catalyst Development

Research has been conducted on different catalysts using this compound in the synthesis of tetrahydropyridine derivatives via multicomponent reactions. This research aids in the development of new catalysts for chemical synthesis .

Safety And Hazards

The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, wash with plenty of soap and water .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQYUPHBPYITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515792
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

CAS RN

86447-11-2
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of potassium hydroxide (44 g, 0.79 mol) in water (450 ml) was added to a solution of methyl 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate (34.9 g, 145 mmol) in methanol (450 ml). The mixture was refluxed for 3h and evaporated to dryness in vacuo. The residue acidified to pH 2.5 with hydrochloric acid (4M) and extracted with methylene chloride. The organic layer was dried over magnesium sulphate and evaporated to dryness in vacuo to give 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid. (Yield: 28.4g, 86%)
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Synthesis routes and methods IV

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In 5 ml of ethanol, 2.5 g of N-Boc-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine was dissolved, and 10 ml of a 1M aqueous solution of sodium hydroxide was added thereto. The reaction mixture was stirred for 4 hours at room temperature, and subsequently, a 5% aqueous solution of potassium hydrogensulfate was added thereto for acidification. The reaction mixture, was extracted with ethyl acetate. The extract was washed with saturated brine, and was subsequently dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure to yield crystals of crude 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid. The obtained crude 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid was dissolved in a mixed solution of 15 ml of chloroform and 2 ml of dimethylformamide, and subsequently, 1.6 g of 1-hydroxybenzotriazole hydrate and 2.0 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride were added thereto. The reaction mixture was stirred for 30 minutes at room temperature, and was subsequently ice-cooled. 28% aqueous ammonia in an amount of 0.64 ml was added thereto, and the reaction mixture was stirred for 1 hour. The reaction mixture was warmed up to room temperature, and subsequently concentrated under reduced pressure. A 5% aqueous solution of potassium hydrogencarbonate was poured thereinto. The reaction mixture was extracted with ethyl acetate. The extract was washed successively with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine, and was then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=1:2) to yield 1.4 g of 1-tert-butoxycarbonyl-5-carbamoyl-1,2,3,6-tetrahydropyridine as a crystal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.